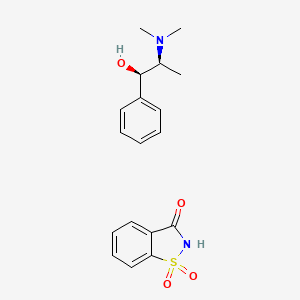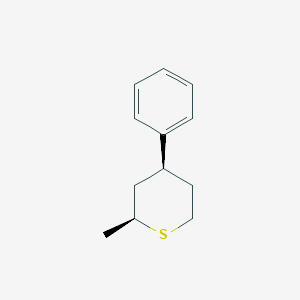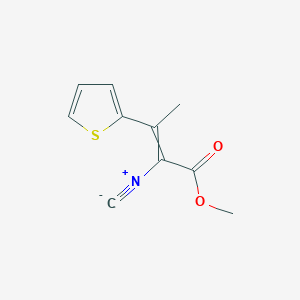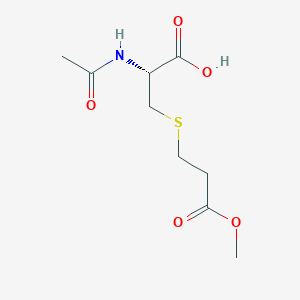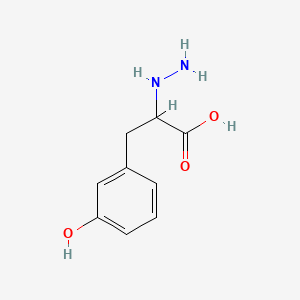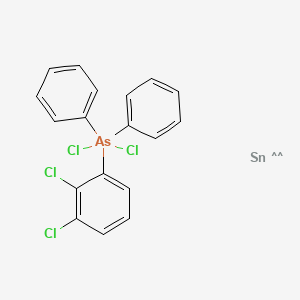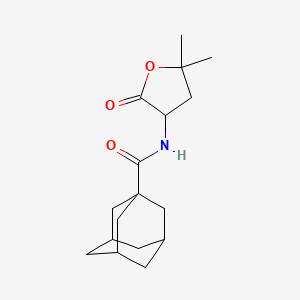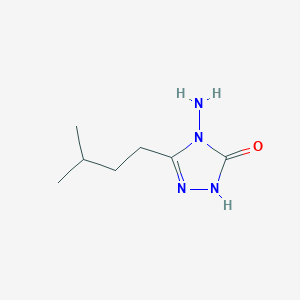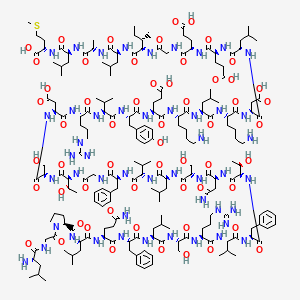
H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH” is a peptide consisting of a sequence of 35 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be modified through substitution reactions, such as phosphorylation or glycosylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: DTT or β-mercaptoethanol.
Substitution: Kinases for phosphorylation, glycosyltransferases for glycosylation.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Phosphorylated or glycosylated peptides.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, peptides like this one are used to study protein-protein interactions, signal transduction pathways, and cellular processes. They can also be employed in the development of peptide-based drugs.
Medicine
Medically, peptides are explored for their therapeutic potential. They can act as hormones, enzyme inhibitors, or antimicrobial agents. This specific peptide sequence might be investigated for its role in disease mechanisms or as a potential therapeutic agent.
Industry
In industry, peptides are used in the development of cosmetics, nutraceuticals, and as additives in food products. They can also be utilized in the production of biodegradable materials.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific receptors on cell surfaces, triggering intracellular signaling pathways. For instance, peptides can bind to G-protein-coupled receptors (GPCRs) or ion channels, modulating cellular responses. The molecular targets and pathways involved vary based on the peptide’s function and application.
Comparison with Similar Compounds
Similar Compounds
H-Leu-Gly-Pro-Leu-Gln-Phe-Leu-Ser-Arg-Val-Phe-Thr-Asn-Ser-Leu-Val-Phe-Gly-Thr-Ser-Asp-Arg-Val-Tyr-Glu-Lys-Leu-Lys-Asp-Leu-Glu-Glu-Gly-Ile-Leu-Ala-Leu-Met-OH:
α-Endorphin: An endogenous opioid peptide with a different sequence but similar in being a biologically active peptide.
Taspoglutide: A synthetic peptide with therapeutic applications, differing in sequence and specific use.
Uniqueness
The uniqueness of this peptide lies in its specific amino acid sequence, which determines its structure, function, and potential applications. Its distinct sequence allows for unique interactions with biological targets, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
78809-76-4 |
|---|---|
Molecular Formula |
C197H316N48O57S |
Molecular Weight |
4301 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C197H316N48O57S/c1-29-108(24)158(192(298)231-127(77-98(4)5)172(278)212-109(25)161(267)222-128(78-99(6)7)176(282)221-126(195(301)302)69-75-303-28)239-147(254)91-209-163(269)122(62-66-150(257)258)217-168(274)125(64-68-152(261)262)219-174(280)130(80-101(10)11)225-182(288)140(90-154(265)266)228-166(272)119(53-40-42-71-199)214-173(279)129(79-100(8)9)223-165(271)118(52-39-41-70-198)213-167(273)124(63-67-151(259)260)220-178(284)136(87-115-57-59-116(251)60-58-115)233-190(296)155(105(18)19)241-170(276)120(54-43-72-207-196(203)204)215-181(287)139(89-153(263)264)229-187(293)143(96-248)238-193(299)159(110(26)249)240-148(255)92-210-164(270)134(84-112-46-33-30-34-47-112)232-189(295)157(107(22)23)243-183(289)133(83-104(16)17)226-186(292)142(95-247)237-180(286)138(88-146(202)253)235-194(300)160(111(27)250)244-184(290)137(86-114-50-37-32-38-51-114)234-191(297)156(106(20)21)242-171(277)121(55-44-73-208-197(205)206)216-185(291)141(94-246)236-177(283)131(81-102(12)13)224-179(285)135(85-113-48-35-31-36-49-113)227-169(275)123(61-65-145(201)252)218-175(281)132(82-103(14)15)230-188(294)144-56-45-74-245(144)149(256)93-211-162(268)117(200)76-97(2)3/h30-38,46-51,57-60,97-111,117-144,155-160,246-251H,29,39-45,52-56,61-96,198-200H2,1-28H3,(H2,201,252)(H2,202,253)(H,209,269)(H,210,270)(H,211,268)(H,212,278)(H,213,273)(H,214,279)(H,215,287)(H,216,291)(H,217,274)(H,218,281)(H,219,280)(H,220,284)(H,221,282)(H,222,267)(H,223,271)(H,224,285)(H,225,288)(H,226,292)(H,227,275)(H,228,272)(H,229,293)(H,230,294)(H,231,298)(H,232,295)(H,233,296)(H,234,297)(H,235,300)(H,236,283)(H,237,286)(H,238,299)(H,239,254)(H,240,255)(H,241,276)(H,242,277)(H,243,289)(H,244,290)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,207)(H4,205,206,208)/t108-,109-,110+,111+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,155-,156-,157-,158-,159-,160-/m0/s1 |
InChI Key |
FKJPGWLEPBXVFQ-ICKMZMJBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


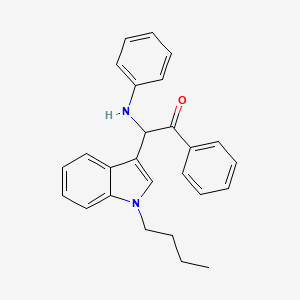
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)



